N,N-Diethylcyclophosphamide

Beschreibung

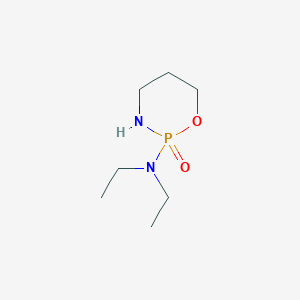

N,N-Diethylcyclophosphamide (CAS 53859-37-3), also known as Dechlorcyclophosphamide or Didechlorocyclophosphamide, is a synthetic oxazaphosphorine derivative. Its molecular formula is C₇H₁₇N₂O₂P, with a molecular weight of 192.199 g/mol . Structurally, it features a tetrahydro-2H-1,3,2-oxazaphosphorine ring system substituted with diethylamino groups at the phosphorus center. Unlike its parent compound cyclophosphamide, it lacks chlorine atoms, which alters its reactivity and pharmacological profile .

Eigenschaften

CAS-Nummer |

53859-37-3 |

|---|---|

Molekularformel |

C7-H17-N2-O2-P |

Molekulargewicht |

192.2 g/mol |

IUPAC-Name |

N,N-diethyl-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |

InChI |

InChI=1S/C7H17N2O2P/c1-3-9(4-2)12(10)8-6-5-7-11-12/h3-7H2,1-2H3,(H,8,10) |

InChI-Schlüssel |

YYBAUAVEKFNTLT-UHFFFAOYSA-N |

SMILES |

CCN(CC)P1(=O)NCCCO1 |

Kanonische SMILES |

CCN(CC)P1(=O)NCCCO1 |

Aussehen |

oil |

Andere CAS-Nummern |

53859-37-3 |

Reinheit |

95% |

Synonyme |

dedichlorocyclophosphamide didechlorocyclophosphamide diethylcyclophosphamide N,N-diethylcyclophosphamide |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Cyclophosphamide

Molecular Formula : C₇H₁₅Cl₂N₂O₂P

Molecular Weight : 261.09 g/mol

Key Structural Difference : Cyclophosphamide contains two chloroethyl groups on the exocyclic nitrogen, whereas N,N-Diethylcyclophosphamide substitutes these with diethyl groups .

Pharmacological Impact :

- Cyclophosphamide requires hepatic activation via cytochrome P450 enzymes to form the active metabolite 4-hydroxycyclophosphamide , which alkylates DNA.

Ifosfamide

Molecular Formula : C₇H₁₅Cl₂N₂O₂P

Molecular Weight : 261.09 g/mol

Key Structural Difference : Ifosfamide shares the oxazaphosphorine core but has one chloroethyl group and one hydroxyethyl group on the exocyclic nitrogen.

Pharmacological Impact :

- Ifosfamide’s hydroxyl group increases water solubility, altering its pharmacokinetics (e.g., slower activation) compared to cyclophosphamide.

N-Dechloroethyl Cyclophosphamide

Molecular Formula : C₅H₁₂ClN₂O₂P

Molecular Weight : 198.59 g/mol

Key Structural Difference : This metabolite retains one chloroethyl group but lacks the second chlorine atom.

Pharmacological Impact :

- N-Dechloroethyl Cyclophosphamide is a minor metabolite of cyclophosphamide with reduced cytotoxicity compared to the parent drug.

- This compound, being fully dechlorinated, may exhibit even lower reactivity, making it less suitable for alkylation-based therapies .

Comparative Data Table

Metabolic and Toxicity Comparisons

- Metabolic Pathways : Cyclophosphamide and its analogs undergo complex metabolic transformations, including oxidation and dechloroethylation. This compound’s lack of chlorine likely simplifies its metabolism, reducing the formation of toxic byproducts like acrolein .

- Toxicity Profile : Cyclophosphamide’s chlorine substituents contribute to hemorrhagic cystitis and other side effects. This compound’s dechlorinated structure may mitigate these risks but could also limit its therapeutic utility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.